7-Chloro-4-(pyrrolidin-1-yl)quinazoline

Description

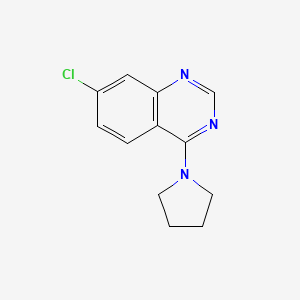

Structure

3D Structure

Properties

Molecular Formula |

C12H12ClN3 |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

7-chloro-4-pyrrolidin-1-ylquinazoline |

InChI |

InChI=1S/C12H12ClN3/c13-9-3-4-10-11(7-9)14-8-15-12(10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 |

InChI Key |

MIQOFYSXDJCOCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=CC(=C3)Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification Approaches

Methodologies for Core Structure Synthesis

The primary and most direct method for the synthesis of 7-chloro-4-(pyrrolidin-1-yl)quinazoline involves the nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized quinazoline (B50416) core. The key starting material for this synthesis is 4,7-dichloroquinazoline (B1295908).

The reaction proceeds by the displacement of the highly reactive chlorine atom at the 4-position of the quinazoline ring by pyrrolidine (B122466). This reaction is typically carried out in a suitable solvent, such as ethanol, isopropanol, or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the substrates and the chosen solvent.

The general synthetic scheme is as follows:

Scheme 1: Synthesis of this compound from 4,7-dichloroquinazoline and pyrrolidine.

The synthesis of the 4,7-dichloroquinazoline precursor itself can be achieved through various established routes for quinazoline synthesis, often starting from substituted anthranilic acid derivatives.

Exploration of Synthetic Yield Optimization

Optimizing the synthetic yield for the preparation of this compound is critical for its practical application. Several parameters can be systematically varied to enhance the efficiency of the nucleophilic aromatic substitution reaction.

Key Optimization Parameters:

| Parameter | Description | Potential Impact on Yield |

| Solvent | The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants. | Aprotic polar solvents like DMF or DMSO can enhance the rate of SNAr reactions. Alcohols like ethanol or isopropanol are also commonly used. |

| Temperature | Higher temperatures generally increase the reaction rate. | Optimization is required to balance reaction rate with potential side reactions or degradation of products. |

| Reaction Time | Sufficient time is needed for the reaction to reach completion. | Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can determine the optimal reaction time. |

| Base | A base is often used to scavenge the HCl produced. | The choice and stoichiometry of the base (e.g., triethylamine, potassium carbonate) can significantly impact the yield by preventing the protonation of the nucleophile. |

| Stoichiometry | The molar ratio of pyrrolidine to 4,7-dichloroquinazoline. | Using a slight excess of pyrrolidine can drive the reaction to completion. |

Derivatization Strategies and Analogue Generation

The generation of analogues of this compound is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov Derivatization can be achieved by modifying either the quinazoline core or the pyrrolidine moiety.

Strategies for Analogue Generation:

Modification of the Quinazoline Core: The synthesis can start from different substituted anthranilic acids to introduce various functional groups at different positions of the quinazoline ring. For example, using a 5-bromoanthranilic acid would lead to a 6-bromo-7-chloro analogue.

Variation of the Amine at the 4-Position: A wide range of primary and secondary amines can be used in place of pyrrolidine to generate a library of 4-amino-7-chloroquinazolines. This allows for the exploration of the impact of different substituents on the biological activity of the molecule.

Substitution on the Pyrrolidine Ring: Pyrrolidine derivatives with substituents at various positions can be employed in the nucleophilic aromatic substitution reaction to introduce additional functionality to the final molecule.

These derivatization strategies provide a versatile platform for the synthesis of a diverse library of compounds based on the this compound scaffold.

Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles to the synthesis of quinazolines and their derivatives is an area of growing interest, aiming to reduce the environmental impact of chemical processes. rsc.orgnih.govmagnusconferences.comtandfonline.comresearchgate.net

Potential Green Chemistry Approaches for the Synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Use of Greener Solvents | Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives such as water, ethanol, or ionic liquids. |

| Energy Efficiency | Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The described SNAr reaction generally has good atom economy. |

| Catalysis | While the reaction of 4,7-dichloroquinazoline with pyrrolidine may not require a catalyst, other steps in the synthesis of the quinazoline core could benefit from the use of efficient and recyclable catalysts. |

| Metal-Free Reactions | Developing synthetic routes that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. rsc.orgnih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Investigation of Biological Activities and Pharmacological Potentials Pre Clinical Focus

Exploration of Enzyme Inhibition Profiles (e.g., Kinases, Phosphodiesterases)

There is no specific public data detailing the enzyme inhibition profile of 7-Chloro-4-(pyrrolidin-1-yl)quinazoline. The broader class of quinazoline (B50416) derivatives has been widely investigated as inhibitors of various enzyme families. Notably, 4-anilinoquinazolines are the foundational structure for several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib (B1684475) and erlotinib. nih.gov The substitution at the 4-position is critical for the binding and inhibitory activity against such kinases. It is plausible that this compound could exhibit inhibitory activity against certain kinases, but without experimental data, its specific targets and potency remain speculative.

Evaluation of Cellular Pathway Modulation in vitro (e.g., Apoptosis, Cell Cycle Arrest)

Specific studies on the modulation of cellular pathways, such as the induction of apoptosis or cell cycle arrest by this compound, are not available in the public record. Many quinazoline-based compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, often as a downstream consequence of their enzyme inhibitory activity. researchgate.net For instance, inhibition of critical cell cycle kinases can lead to arrest at specific phases of the cell cycle, and the disruption of survival signaling pathways can trigger programmed cell death. The potential of this compound to elicit these effects has not been experimentally documented.

Assessment of Antiproliferative and Cytostatic Effects in Established Cell Lines

Detailed antiproliferative or cytostatic data, such as IC50 or GI50 values, for this compound against established cancer cell lines are not publicly available. The anticancer potential of quinazoline derivatives is often evaluated through large-scale cell line screening. nih.govmdpi.com These studies provide valuable information on the potency and spectrum of activity of new chemical entities. The absence of such data for this compound indicates that it has either not been subjected to such screens, or the results have not been published.

In vivo Efficacy Studies in Pre-clinical Animal Models (Excluding Safety and Toxicity Profiles)

There are no published reports on the in vivo efficacy of this compound in preclinical animal models, such as xenograft studies in mice. In vivo studies are a critical step in the preclinical development of any potential therapeutic agent, providing insights into its antitumor activity in a living organism. nih.govmdpi.com The lack of such data for the compound suggests that its preclinical development is either at a very early stage or has not been pursued.

Comparative Analysis of Biological Potency with Related Compounds

A direct comparative analysis of the biological potency of this compound with structurally related compounds is not possible due to the absence of primary biological data for the compound itself. Structure-activity relationship (SAR) studies on quinazoline derivatives have provided general trends; for example, the nature of the substituent at the 4-position can significantly influence the biological activity. researchgate.netontosight.ai However, without specific data points for this compound, its relative potency within this chemical class cannot be determined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of 7-Chloro-4-(pyrrolidin-1-yl)quinazoline is intrinsically linked to its core structural features: the quinazoline (B50416) ring system, the chloro substituent at the 7-position, and the pyrrolidinyl moiety at the 4-position. The quinazoline core itself serves as a critical scaffold, providing a rigid framework that allows for precise orientation of its substituents to interact with biological targets.

The chlorine atom at the 7-position is a key determinant of the molecule's electronic properties and has been shown in related 4-aminoquinoline (B48711) series to be essential for certain biological activities, such as antimalarial efficacy. This electron-withdrawing group can influence the pKa of the quinazoline nitrogen atoms, affecting the molecule's ionization state and its ability to form hydrogen bonds or engage in other electrostatic interactions with target proteins.

Impact of Substituent Modifications on Pharmacological Efficacy

While specific SAR data for a wide range of analogs of this compound is not extensively available in the public domain, general principles can be inferred from studies on related quinazoline and 4-aminoquinoline derivatives.

Modifications on the Quinazoline Ring:

Substitution at the 7-position: Replacing the chloro group with other halogens (e.g., fluoro, bromo) or with small alkyl or alkoxy groups can modulate the electronic and steric properties of the molecule. For instance, in some series of quinazoline-based inhibitors, a trifluoromethyl group at this position has been shown to enhance activity.

Substitution at other positions (e.g., 2, 5, 6, 8): Introducing substituents at other positions on the quinazoline ring can significantly impact activity. Small, lipophilic groups at the 2-position of the quinazoline ring have been reported to increase the potency of some anticancer agents.

Modifications of the 4-Pyrrolidinyl Moiety:

Ring size: Altering the size of the cyclic amine at the 4-position (e.g., azetidine, piperidine, azepane) can affect the conformational flexibility and the orientation of the nitrogen atom, which can be critical for optimal interaction with a biological target.

Substitution on the pyrrolidine (B122466) ring: Introducing substituents on the pyrrolidine ring can create additional points of interaction or introduce steric hindrance. For example, hydroxylation of the pyrrolidine ring could provide an additional hydrogen bond donor/acceptor, potentially increasing binding affinity.

The following table summarizes the general impact of substituent modifications on the pharmacological efficacy of related 4-aminoquinazoline derivatives, which can provide insights into the potential effects on this compound.

| Position of Modification | Type of Substituent | General Impact on Efficacy |

| Quinazoline Ring | ||

| 7-position | Electron-withdrawing groups (e.g., Cl, CF3) | Often crucial for activity in certain therapeutic areas (e.g., antimalarial, anticancer). |

| Electron-donating groups (e.g., OCH3) | Can either increase or decrease activity depending on the target. | |

| 2-position | Small, lipophilic groups | May enhance activity by occupying hydrophobic pockets in the target protein. |

| 4-Amino Moiety | ||

| Cyclic Amine Ring Size | Smaller or larger rings | Can alter conformational preferences and impact binding affinity. |

| Substituents on Cyclic Amine | Polar groups (e.g., OH) | May introduce new hydrogen bonding interactions. |

| Non-polar groups (e.g., CH3) | Can influence lipophilicity and steric interactions. |

Conformational Analysis and Bioactive Conformations

Computational modeling and conformational analysis studies on related quinazoline derivatives suggest that the bond between the C4 of the quinazoline ring and the nitrogen of the pyrrolidine ring has a degree of rotational freedom. However, steric hindrance between the pyrrolidine ring and the hydrogen atom at the 5-position of the quinazoline ring can restrict this rotation, leading to preferred conformations.

The bioactive conformation, i.e., the specific three-dimensional arrangement adopted by the molecule when it binds to its biological target, is often one of the low-energy conformations in solution. However, the binding process itself can induce conformational changes in both the ligand and the target protein. Identifying the bioactive conformation is a key goal of molecular modeling studies as it provides a template for the rational design of new, more potent analogs. While specific studies detailing the bioactive conformation of this compound are limited, it is generally accepted that the nitrogen atom of the pyrrolidine ring plays a crucial role as a hydrogen bond acceptor in many interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

For quinazoline and 7-chloro-4-aminoquinoline derivatives, several QSAR studies have been reported, highlighting the importance of various physicochemical descriptors in determining their biological activity. Common descriptors found to be significant in these models include:

Topological descriptors: These describe the connectivity of atoms in a molecule and can relate to its size and shape.

Electronic descriptors: These include parameters like partial charges, dipole moment, and HOMO/LUMO energies, which are important for electrostatic and orbital interactions.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor that reflects the lipophilicity of a molecule and its ability to cross cell membranes.

Steric descriptors: Molar refractivity (MR) and other parameters related to the volume and shape of the molecule are important for understanding how a ligand fits into a binding site.

A typical QSAR model for a series of related compounds might take the form of a linear equation, such as:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c0, c1, c2, ... are coefficients determined by regression analysis.

Molecular Mechanisms of Action and Target Engagement Pre Clinical

Identification and Validation of Primary Biological Targets

There is no publicly available research identifying and validating the primary biological targets of 7-Chloro-4-(pyrrolidin-1-yl)quinazoline. While other quinazoline (B50416) derivatives have been shown to target a range of proteins, including kinases and enzymes involved in DNA repair, the specific targets of this compound have not been reported.

Elucidation of Downstream Signaling Pathways and Network Perturbations

In the absence of an identified primary target, the downstream signaling pathways and any network perturbations induced by this compound remain unknown. Mechanistic studies to elucidate how this compound may affect cellular signaling cascades have not been published.

Investigation of Binding Interactions with Macromolecular Targets

Detailed investigations into the binding interactions of this compound with any macromolecular targets are not present in the scientific literature. Consequently, data on its binding affinity, kinetics, and the specific molecular interactions that would govern its target engagement are unavailable.

Computational Methodologies in Compound Design and Optimization

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. ukaazpublications.com This technique is instrumental in structure-based drug design for elucidating the binding mode and affinity of compounds like 7-Chloro-4-(pyrrolidin-1-yl)quinazoline. For the broader quinazoline (B50416) class, docking studies have been extensively performed to understand their interactions with a variety of biological targets.

Research on quinazoline derivatives has revealed key interactions that drive their biological activity. For instance, in studies involving Epidermal Growth Factor Receptor (EGFR), the nitrogen atoms (N1 and N3) of the quinazoline core are often crucial for forming hydrogen bonds with hinge region residues like Met769. nih.gov The substituents at the 4-position, analogous to the pyrrolidine (B122466) ring in the subject compound, typically occupy a pocket lined by hydrophobic and polar residues, influencing potency and selectivity. nih.gov Similarly, docking of quinazolines into the VEGFR-2 receptor has shown the importance of the quinazoline scaffold in establishing hydrophobic interactions. nih.gov

In the context of this compound, molecular docking simulations would predict how it positions itself within a target's active site. The 7-chloro group is expected to contribute to binding affinity through hydrophobic or halogen bond interactions. The 4-pyrrolidinyl moiety can act as a hydrogen bond acceptor or fit into a specific hydrophobic pocket, depending on the topology of the binding site. Docking studies on related 2,3-disubstituted-4(3H)-quinazolinones targeting the COX-2 enzyme have demonstrated that substitutions on the quinazoline ring are critical for achieving optimal binding orientation and affinity. researchgate.net

| Quinazoline Derivative Class | Protein Target | Observed/Predicted Interactions | Reference Docking Score (kcal/mol) |

|---|---|---|---|

| Anilinoquinazolines | EGFR | H-bonds with Met769; Hydrophobic interactions with Leu820, Leu768. | -8.68 |

| Anilinoquinazolines | VEGFR-2 | Cation-pi interaction with Lys868; Hydrophobic interactions. | -10.71 |

| 4-Hydrazinoquinazolines | PDE7A | Conventional hydrogen bonds and π-π stacking patterns. | N/A |

| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | Hydrogen bonds and hydrophobic interactions within the active site. | Varies by substituent |

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational behavior of both the ligand and protein over time. abap.co.in MD simulations are crucial for validating docking poses and gaining a deeper understanding of the binding thermodynamics.

For quinazoline derivatives, MD simulations have been employed to confirm the stability of their binding to targets like EGFR and phosphodiesterase 7 (PDE7). nih.govnih.gov These simulations typically track metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms to assess the stability of the complex. Low and stable RMSD values over the simulation time (e.g., 100-200 ns) indicate a stable binding mode. nih.govresearchgate.net The root-mean-square fluctuation (RMSF) is also analyzed to identify flexible regions of the protein and ligand.

| Quinazoline Derivative Class | Protein Target | Simulation Time | Key Findings from MD |

|---|---|---|---|

| Quinazolinone Derivatives | EGFR | 200 ns | Confirmed stability and consistent interaction of top ligands. |

| Quinazoline Derivatives | FtsZ / GyrB | 5 ns | Complexes were stable throughout the simulation run. |

| Quinazolinone Derivatives | PARP1 / STAT3 | 100 ns | Confirmed the stability and efficacy of the lead compound as an inhibitor. |

In silico Prediction of Biological Profiles

Computational methods are widely used to predict the biological activities and potential targets of novel compounds, guiding further experimental validation. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling correlate the chemical structures of compounds with their biological activities to create predictive models.

For quinazoline derivatives, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed to predict their inhibitory potential against targets like EGFR. unar.ac.idnih.gov These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications, thereby guiding the design of more potent analogs. unar.ac.id For example, QSAR studies have shown that electronegative substituents at the N-3 and C-6 positions of the quinazoline ring can enhance inhibitory activity against lung cancer cell lines by fostering optimal polar and hydrophobic contacts. nih.gov

For this compound, QSAR and other predictive models could be used to forecast its potential biological profile. By comparing its structural features to databases of known active compounds, it is possible to generate hypotheses about its likely protein targets. Pharmacophore modeling, which defines the essential 3D arrangement of features necessary for biological activity, can be used to screen virtual libraries and identify other potential targets for which the compound might have an affinity. Such in silico profiling helps in understanding the compound's potential efficacy and mechanism of action.

De Novo Drug Design Approaches Utilizing the Quinazoline Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or fragment. The quinazoline ring is an excellent starting point for such approaches due to its proven biological relevance and synthetic tractability. researchgate.netmdpi.com

Computational algorithms can use the quinazoline scaffold as an anchor and iteratively "grow" a molecule by adding fragments from a library, optimizing for predicted binding affinity and other desirable properties at each step. Alternatively, fragment-based approaches can link known binding fragments to a quinazoline core. For example, the 7-chloroquinazoline moiety could be identified as a core fragment that binds to a specific sub-pocket of a target protein. A de novo design program could then explore various substitutions at the 4-position, potentially identifying the pyrrolidine ring or other functional groups as optimal for interacting with an adjacent pocket. This strategy allows for the exploration of vast chemical space to design novel and potent molecules that are synthetically accessible. The extensive research into modifying the 2, 4, 6, and 7-positions of the quinazoline system underscores its utility as a versatile scaffold for developing new therapeutic agents. researchgate.net

Advanced Analytical Techniques for Research Characterization and Quantification Excluding Basic Identification

Chromatographic Method Development for Purity Assessment and Quantification in Research Samples

High-performance liquid chromatography (HPLC) is a cornerstone technique for the assessment of purity and for quantification. researchgate.nettandfonline.com A robust reverse-phase HPLC (RP-HPLC) method can be developed to separate 7-Chloro-4-(pyrrolidin-1-yl)quinazoline from potential impurities arising from its synthesis or degradation.

Method Development: A typical method would employ a C18 column with a gradient elution system. rjptonline.org The mobile phase could consist of an aqueous component, such as water with 0.1% trifluoroacetic acid (TFA), and an organic component, like acetonitrile (B52724) with 0.1% TFA. nih.gov The gradient would be optimized to ensure sharp peaks and good resolution between the main compound and any impurities. nih.gov Detection would likely be performed using a UV detector at a wavelength determined by the maximal absorbance of the quinazoline (B50416) ring system, for instance, around 254 nm or 340 nm. nih.gov

Purity Assessment: For purity analysis, a high-resolution gradient is employed to separate all detectable species. The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Stress testing under acidic, basic, oxidative, and photolytic conditions can be performed to identify potential degradation products and validate the method's stability-indicating capabilities. nih.gov

Quantification: For quantification in research samples, a calibration curve would be constructed using certified reference standards of this compound at various concentrations. researchgate.net The linearity of the detector response is evaluated to ensure accuracy. An internal standard, a structurally similar compound with a distinct retention time, may be used to improve precision and account for variations in sample injection and preparation. youtube.com

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.5 min |

Spectroscopic Approaches for Structural Elucidation of Metabolites in Research Models

Understanding the metabolic fate of this compound is crucial in preclinical research. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of its metabolites. ucd.ie

Metabolite Generation: In vitro models, such as liver microsomes or hepatocytes, can be used to generate metabolites. Following incubation, the metabolites are typically extracted and purified using techniques like solid-phase extraction (SPE) and preparative HPLC.

NMR Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical structure of metabolites. tsijournals.com High-field NMR can reveal subtle changes in the chemical environment of protons and carbons resulting from metabolic transformations such as hydroxylation, N-dealkylation, or oxidation of the quinazoline or pyrrolidine (B122466) rings. technologynetworks.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, aiding in the precise localization of metabolic modifications. researchgate.net

IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy can identify the functional groups present in metabolites. mdpi.com For instance, the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region would suggest the introduction of a hydroxyl group. Changes in the fingerprint region (below 1500 cm⁻¹) can also provide clues about structural modifications to the aromatic rings. mdpi.com

Table 2: Hypothetical Spectroscopic Data for a Putative Hydroxylated Metabolite of this compound

| Technique | Parent Compound (Characteristic Signals) | Putative Metabolite (Observed Changes) |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Pyrrolidine protons (δ 2.0-4.0 ppm) | Shift in an aromatic proton signal, appearance of a broad singlet for -OH |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Pyrrolidine carbons (δ 25-55 ppm) | Downfield shift of an aromatic carbon signal indicative of hydroxylation |

| IR | C-H stretching (aromatic & aliphatic), C=N and C=C stretching (quinazoline) | Appearance of a broad O-H stretch (~3400 cm⁻¹) |

Mass Spectrometry Applications in Biological Matrix Analysis for Research Purposes

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the highly sensitive and selective quantification of compounds in complex biological matrices like plasma, urine, and tissue homogenates. chromatographytoday.comyale.edu

Sample Preparation: Biological samples typically require extensive preparation to remove interfering substances. rsc.org This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. youtube.com

LC-MS/MS Analysis: An LC-MS/MS method provides excellent selectivity and sensitivity for quantifying low concentrations of this compound and its metabolites. nih.gov The analysis is often performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. yale.edu In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent signal-to-noise ratios. yale.edu

Method Validation: A rigorous validation process is essential to ensure the reliability of the bioanalytical method. youtube.com This includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects. The lower limit of quantification (LLOQ) is a critical parameter, defining the lowest concentration that can be reliably measured. youtube.com

Table 3: Hypothetical LC-MS/MS Parameters for Quantification in Plasma

| Parameter | This compound | Internal Standard |

| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ |

| Product Ion (m/z) | Specific fragment | Specific fragment |

| Collision Energy (eV) | Optimized value | Optimized value |

| Linear Range | 0.1 - 1000 ng/mL | N/A |

| LLOQ | 0.1 ng/mL | N/A |

Microscopic Techniques for Cellular Localization and Target Co-localization Studies

Fluorescence microscopy is a powerful technique to visualize the subcellular distribution of a compound and to investigate its co-localization with specific cellular targets, such as proteins or organelles. nih.gov

Fluorescent Labeling: To be visualized by fluorescence microscopy, this compound would need to be inherently fluorescent or be conjugated to a fluorescent dye. Some quinoline (B57606) derivatives possess intrinsic fluorescence that can be exploited for imaging. mdpi.com If not, a fluorescent tag could be chemically attached, although this requires careful consideration to ensure the tag does not alter the compound's biological activity or distribution. nih.gov

Cellular Localization: Cultured cells would be treated with the fluorescently-labeled compound. Confocal microscopy can then be used to obtain high-resolution images of the compound's distribution within the cells. nih.gov Co-staining with specific organelle markers (e.g., for the nucleus, mitochondria, or endoplasmic reticulum) can reveal the primary subcellular compartments where the compound accumulates. nih.govresearching.cn

Target Co-localization: If the putative biological target of this compound is known (for instance, a specific kinase), co-localization studies can provide evidence of target engagement in a cellular context. bohrium.com This is often achieved by immunofluorescence, where the target protein is labeled with a specific antibody conjugated to a different colored fluorophore. The overlay of the images for the compound and the target protein would show areas of co-localization, suggesting a direct interaction. bohrium.com

Table 4: Hypothetical Co-localization Study Design

| Component | Label | Excitation (nm) | Emission (nm) |

| This compound | Intrinsic Fluorescence or Tag | e.g., 405 | e.g., 450-490 |

| Target Protein (e.g., Kinase X) | Alexa Fluor 594 Antibody | 594 | 610-650 |

| Nucleus | DAPI | 358 | 461 |

Future Perspectives and Research Challenges

Emerging Applications of the Quinazoline (B50416) Scaffold in Drug Discovery Research

The quinazoline nucleus is a foundational structure in medicinal chemistry, recognized for its wide array of pharmacological activities. ijpba.info While its role in cancer therapy is well-established, with several FDA-approved drugs targeting various kinases, the application of the quinazoline scaffold is expanding into new therapeutic areas. nih.govresearchgate.net Researchers are actively exploring its potential in treating a diverse range of diseases, driven by the scaffold's ability to be chemically modified to interact with a variety of biological targets. rsc.orgactascientific.com

Recent studies have highlighted the promise of quinazoline derivatives in several key areas:

Anticancer Agents: Beyond their established use, new quinazoline derivatives are being investigated for novel anticancer mechanisms. nih.gov This includes the development of compounds that act as dual inhibitors, targeting multiple pathways involved in tumor growth and progression. For instance, certain derivatives have shown potent activity against cell lines resistant to existing therapies, suggesting a role in overcoming drug resistance. nih.gov The versatility of the quinazoline scaffold allows for the design of molecules that can inhibit protein kinases, tubulin polymerization, and other critical cellular processes involved in cancer. mdpi.com

Antimicrobial Agents: The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against various bacterial and fungal strains. Structure-activity relationship (SAR) studies have shown that substitutions at specific positions of the quinazoline ring can significantly enhance their antimicrobial potency. actascientific.com

Anticonvulsant and CNS Disorders: The quinazoline scaffold is also being explored for its potential in treating central nervous system (CNS) disorders. Certain derivatives have exhibited anticonvulsant properties in preclinical models, suggesting a potential new avenue for epilepsy treatment. rsc.org

Anti-inflammatory and Analgesic Activity: Researchers have synthesized novel quinazolinone derivatives that have shown considerable anti-inflammatory and analgesic effects, with some compounds demonstrating potency comparable to existing reference drugs. actascientific.com

The following table summarizes some of the emerging applications of the quinazoline scaffold based on recent research findings.

| Therapeutic Area | Research Focus | Key Findings |

| Oncology | Dual VEGFR/EGFR inhibitors, overcoming drug resistance | Novel hybrids showing increased potency and ability to combat resistance. rsc.org |

| Infectious Diseases | Novel antibacterial and antifungal agents | Derivatives with significant activity against resistant strains. rsc.org |

| Neurology | Anticonvulsant therapies | Identification of quinazoline compounds with potential efficacy in seizure models. rsc.org |

| Inflammation | Anti-inflammatory and analgesic agents | Synthesis of derivatives with potent activity comparable to standard drugs. actascientific.com |

Methodological Advancements in Compound Evaluation and Screening

The identification and optimization of lead compounds are critical stages in the drug discovery pipeline. Recent years have seen significant advancements in the methodologies used to evaluate and screen chemical compounds, enabling researchers to assess large libraries of molecules with greater speed and accuracy. These advancements are pivotal for exploring the vast chemical space of quinazoline derivatives.

High-Throughput Screening (HTS): HTS has revolutionized early-stage drug discovery by allowing for the rapid screening of millions of compounds against a specific biological target. pharmasalmanac.com This technology has moved beyond a simple numbers game to a more information-rich approach, incorporating more complex biological assays. researchgate.net The integration of automation and miniaturization has drastically reduced the time and cost associated with initial hit identification. pharmasalmanac.com

Virtual Screening (VS): As a computational counterpart to HTS, virtual screening has become an indispensable tool in modern drug discovery. bdglifesciences.com VS utilizes computer models to predict the binding affinity of compounds to a target protein, thereby narrowing down large virtual libraries to a manageable number of promising candidates for experimental testing. nih.govmdpi.com This approach significantly accelerates the initial phases of drug discovery and reduces costs. arxiv.org There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein to dock and score potential ligands. bdglifesciences.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS uses information from known active molecules to identify new compounds with similar properties. bdglifesciences.com

The integration of artificial intelligence (AI) and machine learning (ML) has further enhanced the predictive power of virtual screening models. bdglifesciences.comresearchgate.net

Recent Technological Enhancements in Screening:

| Technology | Description | Impact on Drug Discovery |

| High-Content Screening (HCS) | Captures more complex biological data by imaging cells treated with compounds, providing insights into cellular morphology and function. | Reduces false positives and provides a more comprehensive understanding of a compound's biological effects. pharmasalmanac.com |

| Affinity Selection Mass Spectrometry (ASMS) | A high-throughput binding assay that rapidly screens large numbers of compounds against a target biomolecule. nih.gov | Enables label-free detection and can be applied to targets with unknown function. nih.govnih.gov |

| AI and Machine Learning | Used to build predictive models for compound activity, toxicity, and pharmacokinetic properties. | Improves the accuracy and efficiency of both virtual and high-throughput screening. techspert.com |

These methodological advancements are enabling researchers to more effectively navigate the complexities of drug discovery, leading to the identification of more promising and viable drug candidates.

Interdisciplinary Research Collaborations and Data Integration

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. acs.org The journey from a chemical scaffold like quinazoline to a clinically approved drug requires the combined expertise of chemists, biologists, pharmacologists, computational scientists, and clinicians. parabolicdrugs.comyale.edu Such collaborations foster innovation by bringing together diverse perspectives and skill sets to tackle the complex challenges inherent in the drug development process. parabolicdrugs.comazolifesciences.com

The Role of Data Integration: The explosion of "big data" in the pharmaceutical and biomedical fields has underscored the critical importance of effective data integration. nih.govpharmafocusasia.com This involves merging data from disparate sources, such as genomic and proteomic databases, clinical trial results, and electronic health records, to create a unified and comprehensive view. adeptia.comzamann-pharma.com Integrated data provides a powerful platform for predictive analytics, which can accelerate the identification of potential drug candidates and enhance our understanding of disease mechanisms. adeptia.combip-group.com

The benefits of interdisciplinary collaboration and data integration in drug discovery are numerous:

Accelerated Drug Development: By breaking down silos and fostering communication between different research teams, data integration can streamline the drug development process and reduce timelines. bip-group.comwebmakers.expert

Enhanced Innovation: The convergence of expertise from various disciplines can spark novel approaches and creative solutions to longstanding research problems. parabolicdrugs.com

Personalized Medicine: The integration of genomic and clinical data is a cornerstone of personalized medicine, enabling the development of targeted therapies tailored to individual patient profiles. parabolicdrugs.comadeptia.com

Improved Decision-Making: A holistic view of all available data allows for more informed and efficient decision-making throughout the drug discovery pipeline. adeptia.com

The following table illustrates the key disciplines involved in collaborative drug discovery and their contributions.

| Discipline | Key Contributions |

| Medicinal Chemistry | Design and synthesis of novel compounds. parabolicdrugs.com |

| Biology & Pharmacology | Target identification and validation, in vitro and in vivo testing. parabolicdrugs.com |

| Computational Sciences | Virtual screening, data analysis, predictive modeling. parabolicdrugs.comazolifesciences.com |

| Clinical Research | Design and execution of clinical trials, patient data analysis. parabolicdrugs.com |

Addressing Limitations in Current Research Paradigms and Predictive Models

Despite significant progress, drug discovery remains a lengthy, costly, and high-risk endeavor. azolifesciences.comresearchgate.net Several limitations in current research paradigms and predictive models contribute to the high attrition rates of drug candidates. Addressing these challenges is crucial for improving the efficiency and success rate of drug development.

Limitations of Preclinical Models: A major hurdle in drug discovery is the reliance on preclinical models, such as in vitro cell cultures and animal models, that often fail to accurately predict human responses. patsnap.com

In Vitro Models: While essential for initial screening, traditional 2D cell cultures lack the complexity of a whole organism and may not accurately reflect in vivo conditions. patsnap.com

Animal Models: Animal models have long been the standard for in vivo testing, but physiological differences between species can lead to poor translation of efficacy and toxicity data to humans. azolifesciences.comcas.org This discrepancy is a significant contributor to the failure of drugs in clinical trials. patsnap.com

Challenges in Predictive Toxicology: Predicting the potential toxicity of a compound early in the development process is critical for avoiding late-stage failures. acs.org While in silico and in vitro toxicology methods are advancing, they face several challenges:

Data Quality and Availability: The accuracy of predictive models is highly dependent on the quality and diversity of the training data. azolifesciences.com Incomplete or biased datasets can lead to inaccurate predictions. azolifesciences.comtandfonline.com

Model Interpretability: Many machine learning models operate as "black boxes," making it difficult to understand the reasoning behind their predictions. azolifesciences.com This lack of interpretability can be a barrier to their acceptance and application in regulatory decision-making.

Complexity of Biological Systems: Toxicity can arise from complex interactions within biological systems that are difficult to capture with current models. tandfonline.com

Improving In Vitro-In Vivo Correlation (IVIVC): Establishing a reliable correlation between in vitro drug release characteristics and in vivo pharmacokinetic performance is a key goal in pharmaceutical development. nih.gov However, developing robust IVIVC models can be challenging due to the complex interplay of factors that govern drug absorption and disposition in the body. nih.govwjarr.com Improving IVIVC is essential for reducing the need for extensive in vivo studies and for ensuring product quality. tsi.comgattefosse.com

The table below summarizes the key limitations and potential solutions in current drug discovery paradigms.

| Limitation | Description | Potential Solutions |

| Poor Preclinical to Clinical Translation | In vitro and animal models often fail to predict human outcomes accurately. patsnap.comzeclinics.com | Development of more physiologically relevant models (e.g., 3D cell cultures, organ-on-a-chip), and improved animal models. patsnap.com |

| Inaccurate Toxicity Prediction | Challenges in data quality, model interpretability, and capturing biological complexity. azolifesciences.comtandfonline.com | Curation of high-quality datasets, development of more interpretable AI models, and integration of systems biology approaches. azolifesciences.comrsc.org |

| Weak In Vitro-In Vivo Correlation | Difficulty in establishing a predictive relationship between in vitro and in vivo data. nih.gov | Development of more sophisticated dissolution testing methods that better mimic physiological conditions and advanced mathematical modeling. tsi.comgattefosse.com |

Q & A

Q. What are the optimal synthetic routes for 7-chloro-4-(pyrrolidin-1-yl)quinazoline, and how do reaction conditions influence yield?

The synthesis of quinazoline derivatives typically involves cyclization or substitution reactions. For example, 4-chloroanthranilic acid can react with benzoyl chloride in dry pyridine under controlled temperatures (0°C to room temperature) to form intermediates, which are further functionalized with pyrrolidine . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., pyridine, dioxane) enhance reactivity, while protic solvents (e.g., ethanol) may reduce side reactions .

- Catalysts : Bases like K₂CO₃ improve nucleophilic substitution efficiency .

- Temperature : Lower temperatures (0–5°C) minimize decomposition during sensitive steps .

| Reaction Condition | Yield Range | Key Observations |

|---|---|---|

| Pyridine, 0°C → RT | 35–76% | Higher purity at lower temps |

| Ethanol, reflux | 45–60% | Moderate side products |

| K₂CO₃ catalysis | 60–76% | Accelerated substitution |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure (e.g., pyrrolidine N–CH₂ peaks at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 263.1 for [M+H]⁺) validates molecular weight .

- Elemental Analysis : Matches experimental C, H, N, Cl percentages with theoretical values (e.g., C: 58.7%, H: 5.3%) .

Q. What safety protocols are recommended for handling this compound?

Q. How do substituents (e.g., pyrrolidine) affect the compound’s physical properties?

The pyrrolidine group enhances solubility in polar solvents (e.g., DMSO) due to its basic nitrogen, while the chloro substituent increases stability by reducing electron density on the quinazoline ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive quinazoline derivatives?

Introducing electron-withdrawing groups (e.g., Cl) at position 7 and nitrogen-rich moieties (e.g., pyrrolidine) at position 4 improves interactions with biological targets. For example:

Q. How can low yields in quinazoline synthesis be addressed?

- Optimize Stoichiometry : Excess benzoyl chloride (1.5–2.0 eq) improves acylation efficiency .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted intermediates .

- Microwave Assistance : Reduces reaction time and improves regioselectivity (e.g., 20% yield increase in similar compounds) .

Q. What alternative synthetic strategies exist for functionalizing the quinazoline core?

Q. How can computational modeling predict the reactivity of this compound?

Q. What challenges arise in characterizing quinazoline degradation products?

Q. How can researchers address reproducibility issues in quinazoline synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.